Cas no 96-50-4 (Aminothiazole)

아미노티아졸(Aminothiazole)은 티아졸 고리에 아미노기(-NH₂)가 결합된 헤테로고리 화합물로, 유기 합성 및 약물 개발 분야에서 중요한 중간체로 활용됩니다. 이 화합물은 높은 반응성을 가지며, 다양한 유도체 합성을 위한 핵심 구조로 작용합니다. 특히 항균제, 항진균제, 항염증제 등의 약리 활성을 갖는 화합물 제조에 필수적인 구성 요소입니다. 아미노티아졸은 생체 적합성이 우수하고, 표적 분자와의 선택적 결합 능력이 뛰어나 신약 개발 연구에서 광범위하게 적용됩니다. 또한, 안정적인 물리화학적 특성을 보유하여 저장 및 운반이 용이합니다.
Aminothiazole structure
Aminothiazole structure
Product Name:Aminothiazole
CAS 번호:96-50-4
MF:C3H4N2S
메가와트:100.142258644104
MDL:MFCD00005325
CID:34862
PubChem ID:2155
Update Time:2025-10-21

Aminothiazole 화학적 및 물리적 성질

이름 및 식별자

    • 2-Aminothiazole
    • 2-Thiazolamine
    • 2-thiazolylamine
    • 2-thiazylamine
    • abadole
    • aminothiazole
    • basedol
    • Thiazol-2-amine
    • 2-amino-1,3-thiazole
    • 2-amino-thiazole
    • Abadol
    • aminothiazol
    • cp1585
    • RP 2921
    • thiazole-2-amine
    • THIAZYLAMINE
    • usafek-p-5501
    • 4-Thiazoline, 2-imino- (6CI)
    • Thiazole, 2-amino- (8CI)
    • 1,3-Thiazol-2-amine
    • 2-Aminothiazol
    • NSC 1900
    • 2-Aminothiazole,97%
    • KBio2_000505
    • BRD-K13421763-001-06-2
    • UNII-5K8WKN668K
    • Spectrum_000085
    • 1,3-thiazol-2-ylamine
    • 5K8WKN668K
    • 2-AMINOTHIAZOLE [MI]
    • 361381-86-4
    • NINDS_000176
    • SPBio_000957
    • NCGC00091162-09
    • 2-iminothiazole
    • DivK1c_000176
    • amino-1,3-thiazole
    • STR00409
    • NCGC00091162-06
    • KBioGR_001028
    • NCGC00091162-07
    • Aminotiazolo
    • Aminotiazol [INN-Spanish]
    • F2146-0059
    • NCGC00091162-05
    • KBioSS_000505
    • EN300-19107
    • KBio1_000176
    • AC7847
    • NSC1900
    • N-(2-Methylbenzoyl)glycine-d2; NSC 163983-d2; o-Methylhippuric Acid-d2; o-Toluric Acid-d2;
    • BDBM50240843
    • STK387115
    • s4198
    • A0633
    • Z104472798
    • BRD-K13421763-001-05-4
    • Spectrum5_000973
    • 1,3-Thiazol-2-amine #
    • KBio2_005641
    • 2-imino-2,3-dihydro-1,3-thiazole
    • BP-21217
    • 2-amino-1,3 thiazole
    • SR-01000872739-1
    • thiazolyl amine
    • Aminothiazol [INN-French]
    • InChI=1/C3H4N2S/c4-3-5-1-2-6-3/h1-2H,(H2,4,5
    • NCGC00091162-03
    • 2-Aminothiazole, 97%
    • SY001447
    • 2-AMINOTHIOZOLE
    • DTXCID604508
    • AKOS000119189
    • SR-01000872739
    • thiazole amine
    • RP-2921
    • CCRIS 1279
    • AB00052300_03
    • SCHEMBL7401
    • SBI-0051751.P002
    • DB-015940
    • BSPBio_003414
    • Tox21_111093
    • HMS3652B11
    • HY-12396
    • 2-Amino-thiazol
    • NSC758210
    • CP 1585
    • Thiazole, 2-amino-
    • NCGC00091162-04
    • 2-amino thiazole
    • NSC-1900
    • Spectrum2_000879
    • EINECS 202-511-6
    • 29385-37-3
    • THIAZOLE,2-AMINO
    • 1,3-thiazole-2-amine
    • WLN: T5N CSJ BZ
    • Pharmakon1600-01503017
    • DTXSID5024508
    • Aminothiazole [INN]
    • Aminotiazol
    • thiazol-2-yl-amine
    • BRD-K13421763-001-07-0
    • Aminothiazolum [INN-Latin]
    • HMS1922A05
    • 2-amino thiozol
    • KBio3_002634
    • NCGC00258280-01
    • CHEMBL344760
    • Tox21_200726
    • Spectrum4_000734
    • KBio2_003073
    • 96-50-4
    • Spectrum3_001737
    • Aminothiazolum
    • AB-601/30915002
    • 4-Thiazolin-2-onimine
    • NCGC00091162-02
    • amino thiazol
    • D02479
    • NS00020245
    • NCGC00091162-01
    • PS-9323
    • CAS-96-50-4
    • 2-Aminothiazol, technical, >=90% (NT)
    • USAF EK-P-5501
    • AMINOTHIAZOLINE
    • Thiazol-2-ylamine
    • AI3-14917
    • Aminothiazole (INN)
    • NSC-758210
    • AB00052300_04
    • MFCD00005325
    • Aminotiazolo [DCIT]
    • SPECTRUM1503017
    • CHEBI:40782
    • HMS500I18
    • CCG-40298
    • Q2746995
    • W-100142
    • SW219866-1
    • Thiazolamine
    • IDI1_000176
    • CS-3404
    • Aminothiazole
    • MDL: MFCD00005325
    • 인치: 1S/C3H4N2S/c4-3-5-1-2-6-3/h1-2H,(H2,4,5)
    • InChIKey: RAIPHJJURHTUIC-UHFFFAOYSA-N
    • 미소: N1=C(N)SC=C1
    • BRN: 105738

계산된 속성

  • 정밀분자량: 100.01000
  • 동위원소 질량: 100.009519
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 6
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 48.1
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 2
  • 소수점 매개변수 계산 참조값(XlogP): 아무것도 아니야
  • 토폴로지 분자 극성 표면적: 67.2

실험적 성질

  • 색과 성상: 흰색에서 노란색 결정체는 공기 중에 노출될 때 점차 짙은 갈색을 띠며 승화하기 쉽다.
  • 밀도: 1.241 (estimate)
  • 융해점: 88.0 to 92.0 deg-C
  • 비등점: 143°C/12mmHg(lit.)
  • 플래시 포인트: 117℃/15mm
  • 굴절률: 1.5300 (estimate)
  • PH값: 9.6 (100g/l, H2O, 20℃)
  • 용해도: 1 M HCl: soluble50mg/mL, clear (dark yellow-brown)
  • 수용성: 100 g/L (20 ºC)
  • PSA: 67.15000
  • LogP: 1.30650
  • 머크: 479
  • 산도 계수(pKa): 5.36(at 20℃)
  • FEMA: 3291
  • 용해성: 냉수와 에탄올에 약간 용해되며 뜨거운 물과 무기산에 쉽게 용해된다.
  • 민감성: 빛에 민감하다

Aminothiazole 보안 정보

  • 기호: GHS07
  • 제시어:경고
  • 신호어:Warning
  • 피해 선언: H302,H319
  • 경고성 성명: P305+P351+P338
  • 위험물 운송번호:2811
  • WGK 독일:3
  • 위험 범주 코드: 22-36
  • 보안 지침: S26-S36/37-S39
  • 포카표 F사이즈:8-9
  • RTECS 번호:XJ2100000
  • 위험물 표지: Xn
  • TSCA:Yes
  • 저장 조건:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • 포장 등급:I; II; III
  • 위험 용어:R22; R36/37

Aminothiazole 세관 데이터

  • 세관 번호:2934999090
  • 세관 데이터:

    ?? ?? ??:

    2934100090

    개요:

    2934100090. 구조상 비조화 티아졸 고리를 함유한 화합물 (수소화 여부와 상관없이).부가가치세: 17.0%.?? ???:9.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    2934100090 구조에 미조화 티아졸 고리(수소화 여부와 상관없이)가 함유된 기타 화합물 부가가치세: 17.0% 환급률: 9.0% 감독관리 조건: 없음??? ??:6.5% General tariff:20.0%

Aminothiazole 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
123129-5G
Aminothiazole
96-50-4
5g
¥191.39 2023-12-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
123129-100G
Aminothiazole
96-50-4
100g
¥364.15 2023-12-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
123129-500G
Aminothiazole
96-50-4
500g
¥1019.78 2023-12-10
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R018018-100g
Aminothiazole
96-50-4 97%
100g
¥48 2024-07-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R018018-25g
Aminothiazole
96-50-4 97%
25g
¥29 2024-07-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R018018-500g
Aminothiazole
96-50-4 97%
500g
¥236 2024-07-19
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci20504-50mg
Aminothiazole
96-50-4 98%
50mg
¥604.00 2023-09-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A90500-100g
Aminothiazole
96-50-4 98%
100g
¥56.0 2021-09-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A90500-500g
Aminothiazole
96-50-4 98%
500g
¥176.0 2021-09-10
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0495-500 mg
Aminothiazole
96-50-4 99.18%
500MG
¥395.00 2022-04-26

Aminothiazole 합성 방법

합성 방법 1

반응 조건
1.1 Catalysts: Sodium tetraborate ,  Boric acid (H3BO3) ;  8 h, 90 °C
1.2 Reagents: Ammonia Solvents: Water ;  pH 9.8, < 40 °C; < 40 °C → 5 °C; 2 h, 5 °C
참조
Green preparation of 2-aminothiazole by solvent-free one-pot method
, China, , ,

합성 방법 2

반응 조건
1.1 Catalysts: m-Chloroperbenzoic acid
1.2 Solvents: Isopropanol
참조
Process of producing 2-aminothiazole
, European Patent Organization, , ,

합성 방법 3

반응 조건
1.1 Solvents: Water
참조
The synthesis of α-alkoxy-β-haloethyl acetates and 2-aminothiazole
Akiyoshi, Saburo; Okuno, Kenzo, Journal of the American Chemical Society, 1954, 76, 693-4

합성 방법 4

반응 조건
1.1 Reagents: Ammonia Catalysts: Copper oxide (Cu2O) Solvents: Ethylene glycol ;  16 h, rt → 80 °C
참조
Process for the preparation of arylamines
, United States, , ,

합성 방법 5

반응 조건
1.1 Solvents: Acetic acid ;  rt; 6 h, 40 - 50 °C; 12 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7, rt
참조
Synthesis and antiplasmodial assessment of nitazoxanide and analogs as new antimalarial candidates
Irabuena, Camila; Scarone, Laura; de Souza, Guilherme Eduardo; Aguiar, Anna Caroline Campos; Mendes, Giovana Rossi; et al, Medicinal Chemistry Research, 2022, 31(3), 426-435

합성 방법 6

반응 조건
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron oxide (Fe3O4) Solvents: Water ;  2 h, 120 °C
참조
Reduction of organic azides to amines using reusable Fe3O4 nanoparticles in aqueous medium
Pagoti, Sreenivasarao; Surana, Subham; Chauhan, Ajay; Parasar, Bibudha; Dash, Jyotirmayee, Catalysis Science & Technology, 2013, 3(3), 584-588

합성 방법 7

반응 조건
1.1 Catalysts: Dimethyl sulfoxide ,  Hydrogen iodide Solvents: Ethyl acetate ;  2 h, 60 °C
1.2 2 h, 60 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
참조
HX-DMSO: A novel liquid halogenating system for synthesis of 2-aminothiazoles via Csp3-H bond functionalization
Zarnegar, Zohre; Sadeghi, Masoud; Alizadeh, Roghayeh; Safai, Javad, Journal of Molecular Liquids, 2018, 255, 76-79

합성 방법 8

반응 조건
1.1 Reagents: 1,3-Dichloro-5,5-dimethylhydantoin Catalysts: Iron oxide (Fe3O4) Solvents: Methanol ;  1 h, 65 °C
1.2 1 h, 65 °C
참조
Synthesis of 2-aminothiazoles from methylcarbonyl compounds using a Fe3O4 nanoparticle-N-halo reagent catalytic system
Sadeghi, Masoud; Safari, Javad; Zarnegar, Zohre, RSC Advances, 2016, 6(69), 64749-64755

합성 방법 9

반응 조건
1.1 Reagents: Iodine Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Dimethyl sulfoxide ;  2 h, 80 °C
참조
Montmorillonite K10: an effective catalyst for synthesis of 2-aminothiazoles
Safari, Javad; Sadeghi, Masoud, Research on Chemical Intermediates, 2016, 42(12), 8175-8183

합성 방법 10

반응 조건
1.1 Reagents: Glucose ,  Potassium hydroxide Solvents: Water ;  15 min, 85 °C
참조
Glucose promoted facile reduction of azides to amines under aqueous alkaline conditions
Chandna, Nisha; Kaur, Fatehjeet; Kumar, Shobhna; Jain, Nidhi, Green Chemistry, 2017, 19(18), 4268-4271

합성 방법 11

반응 조건
1.1 Reagents: Sodium hydrosulfide Solvents: Water ;  overnight, pH 7, rt
참조
Prebiotic selection and assembly of proteinogenic amino acids and natural nucleotides from complex mixtures
Islam, Saidul; Bucar, Dejan-Kresimir; Powner, Matthew W., Nature Chemistry, 2017, 9(6), 584-589

합성 방법 12

반응 조건
1.1 Reagents: Iodine Catalysts: Starch Solvents: Dimethyl sulfoxide ;  1 h, 80 °C
1.2 Reagents: Water
참조
Nanostarch: a novel and green catalyst for synthesis of 2-aminothiazoles
Safari, Javad; Sadeghi, Masoud, Monatshefte fuer Chemie, 2017, 148(4), 745-749

합성 방법 13

반응 조건
1.1 Solvents: Ethanol ;  2 - 3 h, rt
참조
Synthesis and in vitro kinetic evaluation of N-thiazolylacetamido monoquaternary pyridinium oximes as reactivators of sarin, O-ethylsarin and VX inhibited human acetylcholinesterase (hAChE)
Valiveti, Aditya Kapil; Bhalerao, Uma M.; Acharya, Jyotiranjan; Karade, Hitendra N.; Acharya, Badri Narayan; et al, Bioorganic & Medicinal Chemistry, 2015, 23(15), 4899-4910

합성 방법 14

반응 조건
1.1 Reagents: Ammonia Catalysts: Copper Solvents: Ethylene glycol
참조
Amination of aryl halides using copper catalysis
Lang, F.; Zewge, D.; Houpis, I. N.; Volante, R. P., Tetrahedron Letters, 2001, 42(19), 3251-3254

합성 방법 15

반응 조건
1.1 Solvents: Ethanol ;  12 h, rt → reflux
참조
Exploration of novel ureidobenzothiazole library against neuroinflammation
Han, Minsoo; Park, Chan-Ho; Nam, Kee Dal; Cho, Sung-Woo; Hahn, Hoh-Gyu, Bulletin of the Korean Chemical Society, 2011, 32(10), 3805-3808

합성 방법 16

반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Iron oxide (Fe3O4) (supported on SiO2-TiO2 nanocomposite) ,  Silica ,  Titania Solvents: Polyethylene glycol ;  5 h, rt
1.2 Reagents: Ammonia Solvents: Water ;  pH 9 - 10
참조
TiO2 nanoparticles supported on the Fe3O4@SiO2 nanocomposites: a novel magnetic nanocatalyst for the synthesis of 2-aminothiazoles
Safari, Javad; Abedi-Jazini, Zahra; Zarnegar, Zohre; Sadeghi, Masoud, Journal of Nanoparticle Research, 2015, 17(12), 1-10

합성 방법 17

반응 조건
1.1 Solvents: Water ;  rt → 70 °C; 4 h, 70 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 1
참조
Synthesis of 2-amino-5-nitrothiazole
Yang, Yingjie; Cheng, Leqin; Yu, Liying; Tan, Naidi; Yang, Yaobin, Ranliao Gongye, 2002, 39(3), 26-27

합성 방법 18

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Acetone
참조
The preparation of 2-aminothiazole from cyclic acetals
Astle, Melvin J.; Pierce, James B., Journal of Organic Chemistry, 1955, 20, 178-81

합성 방법 19

반응 조건
1.1 Reagents: N-Iodosuccinimide Solvents: Ethanol ;  1 h, rt
1.2 Reagents: Ammonia Solvents: Water ;  pH 8
참조
C-N bond formation in alicyclic and heterocyclic compounds by amine-modified nanoclay
Zarnegar, Zohre; Alizadeh, Roghayeh; Ahmadzadeh, Majid; Safari, Javad, Journal of Molecular Structure, 2017, 1144, 58-65

합성 방법 20

반응 조건
1.1 Reagents: Iodine Catalysts: Triethylamine Solvents: Ethanol ;  4 h, reflux
1.2 Reagents: Ammonia ;  pH 8
참조
A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions
Abedi-Jazini, Z.; Safari, J.; Zarnegar, Z.; Sadeghi, M., Polycyclic Aromatic Compounds, 2018, 38(3), 231-235

Aminothiazole Raw materials

Aminothiazole Preparation Products

Aminothiazole 공급 업체

Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:96-50-4)2-Aminothiazole
주문 번호:LE3669;LE18316;LE5739374
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 11:44
가격 ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:96-50-4)2-Aminothiazole
주문 번호:sfd11491
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:35
가격 ($):discuss personally
Email:sales2@senfeida.com
Jiangsu Xinsu New Materials Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:96-50-4)
주문 번호:SFD2010
인벤토리 상태:
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Wednesday, 11 December 2024 17:03
가격 ($):
Email:sales1@senfeida.com

Aminothiazole 분광

13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR
추천 공급업체
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:96-50-4)2-Aminothiazole
LE3669;LE18316;LE5739374
순결:99%/99%/99%
재다:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
가격 ($):문의/문의/문의
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:96-50-4)2-Aminothiazole
sfd11491
순결:99.9%
재다:200kg
가격 ($):문의
Email